molecular formula C9H17NO2 B2911969 (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate CAS No. 43087-37-2

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Cat. No. B2911969
CAS RN: 43087-37-2
M. Wt: 171.24
InChI Key: NSIXHHAVJIMVTD-OCAPTIKFSA-N
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Description

“(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” has been confirmed by 1H-NMR Spectrum . This technique allows scientists to determine the structure of a molecule by observing the magnetic properties of certain atomic nuclei.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Studies in medicinal chemistry have explored derivatives of 4-aminomethylcyclohexanecarboxylic acid, focusing on antiplasmin drugs. For instance, Isoda and Yamaguchi (1980) synthesized and analyzed various isomers of 4-aminomethyl-1, 2-cyclohexanedicarboxylic acid and 4-aminomethyl-2-carboxymethylcyclohexanecarboxylic acid, determining their configurations and preferred conformations. They found that certain isomers demonstrated potent antiplasmin activity, contributing to the development of antifibrinolytic agents (Isoda & Yamaguchi, 1980).

Synthesis and Chemical Characterization

G. Ishmuratov et al. (2012) developed a modified synthesis method for a biologically active derivative of methyl (1R,2R,3E,5R)-3-(hydroxyimino)-5-methyl-2-(1-methylethyl)cyclohexanecarboxylate. This synthesis involved sequential 1,4-conjugate addition and ozonolysis-reduction, illustrating advanced methods in organic synthesis and chemical characterization of cyclohexanecarboxylate derivatives (Ishmuratov et al., 2012).

Molecular Conformation Studies

Molecular conformation studies, such as those conducted by Yanaka et al. (1981), have examined the structures of 4-aminomethyl-1-cyclohexanecarboxylic acids. Utilizing NMR and molecular orbital methods, these studies provide insights into the zwitterionic forms and preferred conformations of these compounds in aqueous solutions, contributing to a better understanding of their chemical properties and potential interactions (Yanaka et al., 1981).

Enantioselective Synthesis

The enantioselective synthesis of related compounds has been a focus of research, exemplified by the work of C. Campbell et al. (2009), who described the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. This synthesis involved key steps like iodolactamization, showcasing the complexity and precision required in producing specific enantiomers for potential therapeutic uses (Campbell et al., 2009).

Antiradical and Antimicrobial Properties

Investigations into the antiradical and antimicrobial properties of sulfonamide-derived esters of cyclohexanecarboxylic acid, like those conducted by Danish et al. (2019), demonstrate the potential biomedical applications of these compounds. Their research included DFT studies, enzyme inhibition evaluations, and antibacterial assessments, contributing to the understanding of these compounds' biological activities (Danish et al., 2019).

Safety and Hazards

In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate" . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

As for future directions, “(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” is currently used for R&D purposes . Its future applications will likely depend on the results of ongoing and future research studies. It’s important to note that it is not intended for medicinal, household or other uses .

properties

IUPAC Name

methyl 4-(aminomethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIXHHAVJIMVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

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